Cas no 2679827-31-5 (rac-(1R,3S,4S)-3-acetamidobicyclo2.1.0pentane-1-carboxylic acid)

rac-(1R,3S,4S)-3-acetamidobicyclo2.1.0pentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28271013
- rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid
- 2679827-31-5
- rac-(1R,3S,4S)-3-acetamidobicyclo2.1.0pentane-1-carboxylic acid
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- インチ: 1S/C8H11NO3/c1-4(10)9-6-3-8(7(11)12)2-5(6)8/h5-6H,2-3H2,1H3,(H,9,10)(H,11,12)/t5-,6+,8-/m0/s1
- InChIKey: SBIVOABFNOJWCN-BBVRLYRLSA-N
- ほほえんだ: OC([C@@]12C[C@H]([C@@H]1C2)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 169.07389321g/mol
- どういたいしつりょう: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 66.4Ų
rac-(1R,3S,4S)-3-acetamidobicyclo2.1.0pentane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271013-0.5g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 0.5g |
$2017.0 | 2025-03-19 | |
Enamine | EN300-28271013-1.0g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 1.0g |
$2101.0 | 2025-03-19 | |
Enamine | EN300-28271013-5.0g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 5.0g |
$6092.0 | 2025-03-19 | |
Enamine | EN300-28271013-0.1g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 0.1g |
$1849.0 | 2025-03-19 | |
Enamine | EN300-28271013-2.5g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 2.5g |
$4117.0 | 2025-03-19 | |
Enamine | EN300-28271013-1g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 1g |
$2101.0 | 2023-09-09 | ||
Enamine | EN300-28271013-10.0g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 10.0g |
$9032.0 | 2025-03-19 | |
Enamine | EN300-28271013-0.05g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 0.05g |
$1764.0 | 2025-03-19 | |
Enamine | EN300-28271013-0.25g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 95.0% | 0.25g |
$1933.0 | 2025-03-19 | |
Enamine | EN300-28271013-5g |
rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid |
2679827-31-5 | 5g |
$6092.0 | 2023-09-09 |
rac-(1R,3S,4S)-3-acetamidobicyclo2.1.0pentane-1-carboxylic acid 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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4. Back matter
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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rac-(1R,3S,4S)-3-acetamidobicyclo2.1.0pentane-1-carboxylic acidに関する追加情報
Professional Introduction to rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic Acid (CAS No. 2679827-31-5)
Rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid, identified by its CAS number 2679827-31-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of bicyclic amino acids, characterized by its unique fused ring structure, which contributes to its distinct chemical and biological properties. The presence of an acetamide functional group at the 3-position and a carboxylic acid moiety at the 1-position further enhances its potential as a building block for the synthesis of more complex molecules.
The stereochemistry of rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid is meticulously defined by the (1R,3S,4S) configuration, which plays a crucial role in determining its interaction with biological targets. This specific arrangement of stereocenters is often critical for the efficacy and selectivity of drug candidates. The bicyclic core itself is a privileged scaffold in medicinal chemistry, known for its ability to mimic natural products and facilitate the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of bicyclic compounds due to their unique structural features and biological activities. Rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid has been investigated as a potential intermediate in the synthesis of various bioactive molecules. Its structural framework allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications.
One of the most compelling aspects of this compound is its utility in the development of enzyme inhibitors. The acetamide group can serve as a hydrogen bond acceptor or donor, facilitating interactions with active sites in enzymes. Additionally, the carboxylic acid moiety can participate in salt formation or act as a leaving group in various chemical transformations. These features make rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid a valuable tool for medicinal chemists seeking to design potent and selective inhibitors.
Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that small changes in configuration can lead to significant differences in biological activity. The (1R,3S,4S) configuration of rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid has been found to confer specific interactions with target proteins, enhancing binding affinity and reducing off-target effects. This underscores the need for precise control over stereochemistry during drug development.
The synthesis of rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic core requires careful consideration of reaction pathways and stereocontrol techniques to ensure high yield and enantioselectivity. Advances in catalytic methods and asymmetric synthesis have made it increasingly feasible to access complex stereocenters with high precision.
The potential applications of rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid extend beyond enzyme inhibition. Its structural motif has been explored in the development of antimicrobial agents and other therapeutic interventions targeting various diseases. The compound's ability to interact with biological macromolecules makes it a promising candidate for further investigation in drug discovery programs.
In conclusion, rac-(1R,3S,4S)-3-acetamidobicyclo[2.1.0]pentane-1-carboxylic acid (CAS No. 2679827-31-5) is a versatile and intriguing compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique structural features and well-defined stereochemistry make it an attractive scaffold for the design of novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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